Dicyanamide

描述

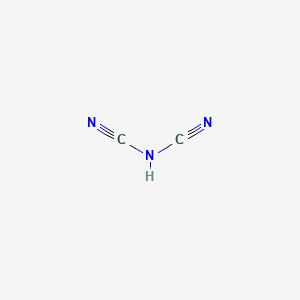

Structure

3D Structure

属性

CAS 编号 |

504-66-5 |

|---|---|

分子式 |

C2HN3 |

分子量 |

67.05 g/mol |

IUPAC 名称 |

cyanocyanamide |

InChI |

InChI=1S/C2HN3/c3-1-5-2-4/h5H |

InChI 键 |

QWJNFFYFEKXZBF-UHFFFAOYSA-N |

规范 SMILES |

C(#N)NC#N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Dicyanamide

The dicyanamide anion, with the chemical formula [N(CN)₂]⁻, is a pseudohalide that has garnered significant interest in various fields, including materials science and drug development.[1] Its utility as a counterion in the synthesis of organic and inorganic salts stems from its chemically inert and hydrophobic nature.[1] This guide provides a detailed exploration of the chemical structure, bonding, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

The this compound anion consists of two cyanide groups covalently bonded to a central nitrogen atom.[1] The overall structure carries a negative charge, which is delocalized across the molecule through resonance.

Lewis Structures and Resonance

The negative charge in the this compound anion is not localized on the central nitrogen atom but is distributed across the terminal nitrogen atoms through resonance. This delocalization contributes to the stability of the anion. The resonance hybrid model provides a more accurate representation of the electron distribution than any single Lewis structure.

Caption: Resonance contributors of the this compound anion.

Hybridization and Molecular Geometry

The hybridization of the atoms in the this compound anion can be predicted using VSEPR theory. The central nitrogen atom, bonded to two carbon atoms and having one lone pair in some resonance structures, is sp² hybridized.[2] The two carbon atoms, each triple-bonded to a nitrogen atom and single-bonded to the central nitrogen, are sp hybridized.[2] The terminal nitrogen atoms are also considered to be sp hybridized. This combination of hybridizations results in a bent, or V-shaped, molecular geometry for the this compound anion.

Caption: Atomic hybridization and resulting molecular geometry.

Quantitative Structural and Spectroscopic Data

Experimental studies have provided quantitative data on the bond lengths, bond angles, and vibrational frequencies of the this compound anion.

Table 1: Bond Lengths and Angles for the this compound Anion

| Parameter | Value | Reference |

| C-N Bond Length | Varies with coordination | [3] |

| C≡N Bond Length | Varies with coordination | [3] |

| N-C-N Bond Angle | ~170-180° | - |

| C-N-C Bond Angle | ~120° | - |

Table 2: Characteristic Infrared Vibrational Frequencies for this compound Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| νs + νas(C≡N) | 2295 - 2301 | [4] |

| νas(C≡N) | 2248 - 2259 | [4] |

| νs(C≡N) | 2171 - 2175 | [4] |

| νas(C-N) | 1360 - 1370 | [4] |

| νs(C-N) | 925 - 939 | [4] |

Experimental Protocols

A. Synthesis of Sodium this compound

A continuous preparation method for sodium this compound has been reported, offering high yields and purity suitable for industrial production.[5][6][7]

Methodology:

-

Reaction Setup: A pre-reactor, a main reactor with a reaction kettle, a condensing tube reactor, and a liquid-alkali storage tank are required.[5]

-

Initial Reaction: Ammonium hydroxide and a cyanogen halide (e.g., cyanogen chloride) are mixed in the pre-reactor at a temperature of 0 to 20°C to form an initial mixed material.[5][7]

-

Continuous Reaction: The mixed material is transferred to the reaction kettle.[5] This mixture and a sodium hydroxide solution are continuously pumped into the condensing tube reactor.[5]

-

pH Control: The pH of the mixture is adjusted while simultaneously introducing more cyanogen halide into the condensing tube reactor.[5] The reaction liquid flows through the condenser and back into the reaction kettle.[5]

-

Reaction Completion: The circular reaction is continued until the pH of the reaction liquid stabilizes between 7.5 and 10.[5]

-

Product Isolation: The resulting sodium this compound can be isolated from the reaction mixture. This method is reported to achieve yields of 80% or more with a product purity of 98% or higher.[5]

Caption: Continuous synthesis workflow for sodium this compound.

B. Infrared (IR) Spectroscopy for Characterization

IR spectroscopy is a valuable tool for identifying and characterizing this compound and its complexes.[4][8]

Methodology:

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the this compound anion, as detailed in Table 2. The presence and positions of the C≡N and C-N stretching frequencies are key indicators for the confirmation of the this compound structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bartleby [bartleby.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. EP1154955B1 - Method of producing sodium this compound - Google Patents [patents.google.com]

- 7. Continuous preparation method of sodium this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. IR determination of trace quantities of dicyandiamide and cyanamide in guanidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of Sodium Dicyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dicyanamide (NaC₂N₃) is a versatile and important chemical intermediate with significant applications in the pharmaceutical, agricultural, and electrochemical industries.[1][2] Its utility as a precursor for the synthesis of biguanide-based drugs, such as the antiseptic chlorhexidine and the antimalarial proguanil, underscores its importance in drug development.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and isolation of sodium this compound, focusing on established methodologies, experimental protocols, and quantitative data to support research and development activities.

Synthesis of Sodium this compound

The primary industrial synthesis of sodium this compound involves the reaction of cyanamide with cyanogen chloride in the presence of sodium hydroxide.[6][7][8] An alternative route utilizes ammonia and a cyanogen halide.[1][9] This guide will focus on the more prevalently documented cyanamide-based process.

Reaction Chemistry

The overall chemical equation for the synthesis of sodium this compound from cyanamide is as follows:

CH₂N₂ + ClCN + 2NaOH → Na[N(CN)₂] + NaCl + 2H₂O

This reaction is typically carried out in an aqueous solution under controlled temperature and pH to ensure high yield and purity.[6][7]

Key Process Parameters and Quantitative Data

The efficiency and outcome of the synthesis are highly dependent on several critical parameters. The following table summarizes the key quantitative data from various reported protocols.

| Parameter | Value | Reference |

| Starting Materials | ||

| Cyanamide (CH₂N₂) | 20-60% aqueous solution | [6][7] |

| Sodium Hydroxide (NaOH) | 10-50% aqueous solution | [6][7] |

| Cyanogen Chloride (ClCN) | Gaseous, technical grade | [6] |

| Reaction Conditions | ||

| Temperature | 20-100 °C (Optimal: 70-75 °C) | [6][7] |

| pH | 7.0-10.0 (Optimal: 7.2-8.0) | [6][7] |

| Molar Ratio (NaOH:Cyanamide) | 2.0-2.4 (Optimal: 2.1-2.2) | [7] |

| Product Specifications | ||

| Yield | 75-95% | [6][8] |

| Purity | Up to 100% | [6][8] |

| Appearance | White to off-white powder | [4] |

| Melting Point | >300 °C | [2] |

| Molecular Formula | C₂N₃Na | [10] |

| Molecular Weight | 89.03 g/mol | [10] |

Experimental Protocol: Synthesis and Isolation

The following is a detailed experimental protocol for the synthesis and isolation of sodium this compound, based on established industrial methods.[6]

Materials:

-

50% aqueous solution of cyanamide

-

28% aqueous solution of sodium hydroxide

-

Gaseous cyanogen chloride (96% purity)

-

Deionized water

-

Activated carbon (optional)

-

Ice

Equipment:

-

Recirculation reactor system (e.g., double-jacketed glass vessel with a diaphragm recirculation pump and metering system)

-

Temperature and pH probes

-

Heat exchanger

-

Static mixer

-

Filtration apparatus (e.g., suction filter)

-

Drying oven

Procedure:

1. Reactor Setup and Initialization:

-

Assemble the recirculation reactor system.

-

Fill the reactor with deionized water and bring the temperature to the desired range (e.g., 70-75 °C) using the heat exchanger.

-

Start the recirculation pump to ensure proper mixing.

2. Reactant Metering:

-

Simultaneously meter the 50% cyanamide solution, 28% sodium hydroxide solution, and gaseous cyanogen chloride into the reactor through a static mixer.

-

Maintain a constant molar ratio of sodium hydroxide to cyanamide (approximately 2.18).

-

Control the addition rate of cyanogen chloride to maintain the reaction temperature within the 70-75 °C range, utilizing external cooling as needed.

-

Continuously monitor and maintain the pH of the reaction mixture between 7.2 and 8.0.

3. Reaction and Crystallization:

-

The reaction is continuous. As the reactants are added, a suspension of sodium this compound will form.

-

The product crystallizes out of the solution due to its lower solubility at the reaction temperature compared to the byproduct, sodium chloride.

4. Isolation and Purification:

-

Continuously draw off the sodium this compound suspension from the reactor.

-

Filter the suspension using a suction filter to isolate the crude product.

-

Wash the filter cake with ice-cold water (e.g., 500 ml of ice water per kg of filter cake) to remove the mother liquor containing dissolved sodium chloride and unreacted starting materials.

-

For higher purity, the reaction solution can be filtered through activated carbon before crystallization to remove color impurities.

5. Drying:

-

Dry the washed sodium this compound in a drying oven under appropriate conditions to obtain a fine, white to off-white powder.

6. Quality Control:

-

Analyze the final product for purity (e.g., by titration), chloride content, and absence of byproducts like dicyandiamide or sodium N-cyanoisourea.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and isolation workflow of sodium this compound and a relevant biological pathway for a downstream application.

Caption: Synthesis and isolation workflow for sodium this compound.

Caption: Synthesis of chlorhexidine and its antimicrobial mechanism.

Applications in Drug Development

Sodium this compound is a key starting material for the synthesis of several important pharmaceutical compounds.[2][4] The biguanide functional group, readily formed from this compound, is a pharmacophore in drugs such as:

-

Chlorhexidine: A broad-spectrum antiseptic used in disinfectants and oral rinses.[1]

-

Proguanil: An antimalarial drug.[4]

-

Metformin: A first-line medication for the treatment of type 2 diabetes.

The synthesis of these and other bioactive molecules highlights the strategic importance of sodium this compound in medicinal chemistry and drug discovery. The ability to produce high-purity sodium this compound is therefore critical for the pharmaceutical industry.

Conclusion

This technical guide has detailed the synthesis and isolation of sodium this compound, providing a foundation for its laboratory-scale preparation and industrial production. The presented data and experimental protocols offer a practical resource for researchers and professionals in the field. The continued importance of sodium this compound as a versatile building block in the synthesis of pharmaceuticals ensures that robust and efficient manufacturing processes remain a key area of interest.

References

- 1. Continuous preparation method of sodium this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium this compound – HeiBei ChengXin [sodium-cyanide.com]

- 4. Sodium this compound CAS#: 1934-75-4 [m.chemicalbook.com]

- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6911559B1 - Method of producing sodium this compound - Google Patents [patents.google.com]

- 7. EP1154955B1 - Method of producing sodium this compound - Google Patents [patents.google.com]

- 8. WO2000046151A1 - Method of producing sodium this compound - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. scbt.com [scbt.com]

A Historical Overview of the Discovery of Dicyanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanamide, a seemingly simple molecule with the chemical formula C₂H₄N₄, holds a significant place in the history of organic chemistry and has evolved into a versatile building block in various industrial applications, including pharmaceuticals, agriculture, and materials science. This technical guide provides a comprehensive historical overview of the discovery and early characterization of this compound, with a focus on the pioneering experimental work that laid the foundation for our current understanding of this important compound.

The Dawn of this compound Chemistry: Early Synthesis and Key Figures

However, a more thoroughly documented early synthesis was reported in 1922 by W. Madelung and E. Kern in Justus Liebigs Annalen der Chemie. Their work detailed the synthesis of sodium this compound (Na[N(CN)₂]), a salt of the this compound anion. This research provided a foundational method for producing this compound salts, which were crucial for subsequent investigations into the compound's properties and reactivity.

Experimental Protocol: Synthesis of Sodium this compound (Madelung and Kern, 1922)

The following protocol is a reconstruction based on the procedural descriptions available in the historical literature.

Materials:

-

Sodium Cyanamide (Na₂NCN)

-

Cyanogen Bromide (BrCN)

-

Anhydrous Ether

Procedure:

-

A suspension of finely powdered sodium cyanamide in anhydrous ether was prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

A solution of cyanogen bromide in anhydrous ether was slowly added to the stirred suspension.

-

The reaction mixture was observed to generate heat, and the reaction was allowed to proceed with stirring.

-

After the reaction was complete, the solid product was filtered from the ether.

-

The resulting solid, a mixture of sodium this compound and sodium bromide, was then subjected to purification steps, likely involving selective dissolution or crystallization, to isolate the sodium this compound.

This early synthesis was a significant step forward, providing a reliable method to access this compound in the form of its more stable salt.

Early Characterization and Physicochemical Properties

Initial investigations into this compound focused on determining its fundamental physical and chemical properties. Early 20th-century analytical methods, such as elemental analysis and classical chemical tests, were employed to establish its composition and reactivity. The table below summarizes some of the key quantitative data reported in the early literature for this compound and its sodium salt.

| Property | Dicyandiamide (H₂NCN)₂ | Sodium this compound (Na[N(CN)₂]) |

| Molecular Formula | C₂H₄N₄ | C₂N₃Na |

| Molecular Weight | 84.08 g/mol | 89.03 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline solid |

| Melting Point | 209-211 °C | > 300 °C |

| Solubility in Water | Soluble | Soluble |

| Solubility in Ethanol | Slightly soluble | - |

| Solubility in Ether | Insoluble | - |

Note: The data presented is a compilation from various early 20th-century sources and may have been determined using methods with different levels of precision than modern techniques.

Key Chemical Transformations and Reaction Pathways

The early research on this compound also explored its chemical reactivity, laying the groundwork for its future applications. One of the most significant reactions discovered was the dimerization of cyanamide to form dicyandiamide (2-cyanoguanidine).

Dimerization of Cyanamide to Dicyandiamide

This reaction is a fundamental process in the industrial production of dicyandiamide.

Synthesis of Sodium this compound from Sodium Cyanamide

The method developed by Madelung and Kern represents a key historical synthesis pathway.

Conclusion

The discovery of this compound in the early 20th century by pioneers like Wolfgang Manchot and the subsequent detailed synthetic work by Madelung and Kern marked a significant milestone in organic chemistry. Their foundational research not only elucidated the fundamental properties and reactivity of this nitrogen-rich compound but also paved the way for its widespread use in modern chemical industries. The early experimental protocols, while rudimentary by today's standards, demonstrate the ingenuity and meticulousness of these early chemists and provide a valuable historical context for the continued exploration and application of this compound and its derivatives in contemporary research and development.

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyandiamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyandiamide (2-cyanoguanidine), a dimer of cyanamide, is a versatile and highly reactive organic compound. Its rich chemistry, stemming from the presence of multiple reactive functional groups within its structure, has led to its widespread use in a variety of industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of dicyandiamide, detailed experimental protocols for its synthesis and analysis, and a visualization of its key chemical transformations and characterization workflow. For clarity, this document will use the common name dicyandiamide to refer to the neutral molecule, 2-cyanoguanidine. The term dicyanamide can also refer to the anion [N(CN)₂]⁻, which is a distinct chemical entity.

Physical Properties

Dicyandiamide is a white, crystalline, and odorless solid at room temperature.[1][2] It is stable under dry conditions.[3][4] The physical properties of dicyandiamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₄ | [3][5] |

| Molecular Weight | 84.08 g/mol | [2][3][5] |

| Appearance | White crystalline powder/prisms | [1][3][6] |

| Melting Point | 208-211 °C | [3][7][8] |

| Boiling Point | 229.8 °C at 760 mmHg | [3][9] |

| Density | 1.40 - 1.42 g/cm³ | [1][3] |

| Vapor Pressure | 0.000171 - 0.068 mmHg at 25°C | [1][3] |

| pKa | 0.73 ± 0.70 (Predicted) | [3][10] |

| Heat of Combustion | -1382 kJ/mol at 25 °C | [11] |

| Enthalpy of Fusion | 22.96 kJ/mol | [12] |

| Enthalpy of Sublimation | 128.7 kJ/mol | [12] |

Solubility

Dicyandiamide exhibits a range of solubilities in various solvents, with a notable increase in solubility in hot water.[4] Its solubility profile is a critical consideration for its application in synthesis and formulations.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2.26 g/100 mL | 13 | [1][4][13] |

| 3.2 g/100 mL | 20 | [11] | |

| Increases significantly in hot water | [4][13] | ||

| Ethanol (absolute) | 1.26 g/100 mL | 13 | [1][13] |

| Methanol | Soluble | [14] | |

| Acetone | Soluble | [4] | |

| N,N-Dimethylformamide (DMF) | Soluble | [3][15] | |

| Ethylene Glycol | Soluble | [3] | |

| Diethyl Ether | 0.01 g/100 mL | 13 | [1][13] |

| Benzene | Insoluble | [3][4] | |

| Chloroform | Insoluble | [1][4] | |

| Liquid Ammonia | Soluble | [1][13] |

Chemical Properties and Reactivity

Dicyandiamide is a chemically stable compound under normal conditions but can undergo a variety of reactions due to its functional groups. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[7][16]

-

Hydrolysis: When boiled with acids, dicyandiamide hydrolyzes to form guanylurea.[9] Stronger acidic conditions can further hydrolyze guanylurea to guanidine and carbon dioxide.[9] Alkaline hydrolysis also proceeds, with the reaction believed to be bimolecular.[9]

-

Dimerization and Polymerization: Dicyandiamide is formed from the dimerization of cyanamide, a reaction that is favored under alkaline conditions and with heating.[4] Upon heating to high temperatures, dicyandiamide can trimerize to form melamine.

-

Reaction with Acids: Dicyandiamide reacts with acids to form various guanidine salts.[16][17]

-

Reaction with Amines and Amides: It can react with amino acids, amides, and amines to form substituted guanidines and other nitrogen-containing heterocycles.[18]

-

Thermal Decomposition: The decomposition of dicyandiamide begins at temperatures around its melting point. High-temperature decomposition can produce toxic fumes of cyanide and nitrogen oxides.[17] Differential thermal analysis has shown a decomposition temperature of about 255.7 °C.

Experimental Protocols

Synthesis of Dicyandiamide from Calcium Cyanamide

This protocol describes a laboratory-scale synthesis of dicyandiamide from commercially available calcium cyanamide fertilizer.

Materials:

-

Calcium cyanamide fertilizer (e.g., ~50% CaCN₂)

-

Deionized water

-

Beaker (600 mL)

-

Hotplate with magnetic stirrer

-

Watch glass

-

Büchner funnel and filter paper

-

Vacuum flask

-

Dilute acetic acid (for cleaning)

Procedure:

-

Combine 100 g of calcium cyanamide fertilizer and 200 mL of deionized water in a 600 mL beaker with a magnetic stir bar.

-

Heat the mixture with stirring. The reaction is slightly exothermic.

-

Once the mixture begins to boil, maintain a gentle boil for 30 minutes, covering the beaker with a watch glass. Traces of ammonia may be evolved.

-

After 30 minutes, vacuum filter the hot slurry through a Büchner funnel.

-

Wash the filter cake with three 20 mL portions of hot deionized water.

-

Collect the filtrate, which contains the dissolved dicyandiamide.

-

The dicyandiamide can be isolated by cooling the filtrate to induce crystallization, followed by a second filtration.

-

The beaker can be cleaned with dilute acetic acid to remove calcium deposits.

Recrystallization:

-

Dissolve the crude dicyandiamide in a minimum amount of hot water (e.g., at 75 °C).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified dicyandiamide crystals by vacuum filtration and air dry.

HPLC Analysis of Dicyandiamide

This protocol provides a general method for the analysis of dicyandiamide using High-Performance Liquid Chromatography (HPLC). The specific conditions may need to be optimized depending on the sample matrix.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Analytical column (e.g., Primesep S, XBridge Amide, or C18 reversed-phase)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Dicyandiamide standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of dicyandiamide (e.g., 1000 mg/L) in water. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation (e.g., for a solid sample):

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of water or a suitable solvent mixture.

-

The sample may require extraction with a solvent like acetonitrile, followed by centrifugation and filtration to remove particulates.[19][20]

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of dicyandiamide in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Dicyandiamide Synthesis and Key Reactions

Caption: Synthesis of dicyandiamide from calcium cyanamide and its primary chemical transformations.

Experimental Workflow for Dicyandiamide Characterization

Caption: A typical experimental workflow for the synthesis, purification, and analysis of dicyandiamide.

References

- 1. Sciencemadness Discussion Board - Dicyandiamide from calcium cyanamide fertilizer - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Dicyandiamide production method - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112209857A - Preparation method of dicyandiamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. DICYANDIAMIDE - Ataman Kimya [atamanchemicals.com]

- 8. CN103936632A - Dicyandiamide continuous multistage crystallizing production process - Google Patents [patents.google.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dicyandiamide [webbook.nist.gov]

- 13. depts.washington.edu [depts.washington.edu]

- 14. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. CN105294509A - System and method for synthesizing dicyandiamide by one-step process - Google Patents [patents.google.com]

- 16. HPLC Determination of Dicyandiamide on Sharc 1 Column | SIELC Technologies [sielc.com]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. [Determination of dicyandiamide in dairy products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Characterization of the Dicyanamide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dicyanamide anion ([N(CN)₂]⁻), a widely used component in ionic liquids and coordination chemistry. A thorough understanding of its vibrational properties through infrared (IR) and Raman spectroscopy is crucial for quality control, structural elucidation, and the study of intermolecular interactions.

Introduction to the this compound Anion

The this compound anion, [N(CN)₂]⁻, is a small, V-shaped anion with C₂ᵥ symmetry. Its structure is characterized by a central nitrogen atom bonded to two nitrile (-C≡N) groups. This unique structure gives rise to a distinct vibrational signature that can be effectively probed using IR and Raman spectroscopy. These techniques provide valuable insights into the molecular structure, bonding, and the local environment of the anion.

Experimental Protocols

The successful spectroscopic characterization of this compound-containing compounds relies on meticulous experimental procedures. The following sections outline generalized protocols for obtaining high-quality IR and Raman spectra.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the this compound anion, corresponding to its vibrational transitions.

Methodology:

-

Sample Preparation:

-

Solid Samples (e.g., sodium this compound): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place the solid sample directly on the ATR crystal.

-

Liquid Samples (e.g., ionic liquids containing the this compound anion): A thin film of the liquid can be placed between two IR-transparent windows (e.g., NaCl or KBr plates). For ATR-IR, a drop of the liquid is placed directly onto the crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

For ATR-IR, an ATR accessory with a suitable crystal (e.g., diamond or germanium) is required.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent for solutions).

-

Record the sample spectrum.

-

The spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Perform baseline correction and peak picking to identify the vibrational frequencies.

-

Raman Spectroscopy

Objective: To measure the inelastic scattering of monochromatic light from the this compound anion, which provides information about its vibrational modes.

Methodology:

-

Sample Preparation:

-

Solid Samples: The sample can be placed in a glass capillary tube or pressed into a pellet.

-

Liquid Samples: The liquid can be held in a quartz cuvette or a glass vial.

-

-

Instrumentation:

-

A dispersive Raman spectrometer or a Fourier Transform (FT)-Raman spectrometer is used.

-

A monochromatic laser source (e.g., 488 nm, 785 nm) is required for excitation.

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman spectrum is recorded by a detector (e.g., a CCD camera).

-

Parameters such as laser power, integration time, and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation.

-

-

Data Processing:

-

The spectrum is calibrated using a known standard (e.g., silicon).

-

Cosmic rays are removed, and a baseline correction is applied.

-

Peak positions and intensities are determined.

-

Vibrational Mode Analysis

The interpretation of IR and Raman spectra involves assigning the observed vibrational bands to specific molecular motions. The this compound anion has several characteristic vibrational modes.

A logical workflow for the spectroscopic characterization of this compound is presented below:

Quantitative Data: Vibrational Frequencies and Assignments

The following tables summarize the characteristic vibrational frequencies for the this compound anion observed in IR and Raman spectroscopy. These values are compiled from various sources in the literature and may vary slightly depending on the physical state of the sample (solid, liquid), the counter-ion, and the solvent.

Table 1: Infrared (IR) Spectroscopic Data for the this compound Anion

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| ~2230 | Strong | νₐₛ(C≡N) | Asymmetric C≡N stretching |

| ~2170 | Strong | νₛ(C≡N) | Symmetric C≡N stretching |

| ~1330 | Medium | νₐₛ(C-N) | Asymmetric C-N stretching |

| ~930 | Medium | νₛ(C-N) | Symmetric C-N stretching |

| ~680 | Medium | δ(N-C-N) | N-C-N in-plane deformation (scissoring) |

| ~530 | Weak | δ(C-N-C) | C-N-C in-plane deformation (bending) |

Table 2: Raman Spectroscopic Data for the this compound Anion

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| ~2230 | Weak | νₐₛ(C≡N) | Asymmetric C≡N stretching |

| ~2170 | Very Strong | νₛ(C≡N) | Symmetric C≡N stretching |

| ~1330 | Weak | νₐₛ(C-N) | Asymmetric C-N stretching |

| ~930 | Strong | νₛ(C-N) | Symmetric C-N stretching |

| ~680 | Medium | δ(N-C-N) | N-C-N in-plane deformation (scissoring) |

| ~530 | Medium | δ(C-N-C) | C-N-C in-plane deformation (bending) |

Note on Dicyandiamide vs. This compound: It is important to distinguish the this compound anion ([N(CN)₂]⁻) from dicyandiamide (2-cyanoguanidine, (H₂N)₂C=N-C≡N). Dicyandiamide is a neutral molecule and exhibits different vibrational spectra, notably the presence of N-H stretching and bending modes. For instance, dicyandiamide shows characteristic Raman peaks at approximately 502, 524, 934, and 2157 cm⁻¹.[1]

Applications in Research and Development

The spectroscopic characterization of the this compound anion is pivotal in several fields:

-

Ionic Liquids: In the development and analysis of this compound-based ionic liquids, IR and Raman spectroscopy are used to confirm the identity and purity of the ionic liquid, and to study ion-ion and ion-solvent interactions.

-

Coordination Chemistry: These techniques are employed to investigate the coordination of the this compound anion to metal centers, providing insights into the structure and bonding of coordination polymers and complexes.

-

Pharmaceutical Analysis: While less common, this compound and its derivatives may be encountered as impurities or degradation products. Spectroscopic methods can be used for their detection and quantification.

-

Materials Science: The vibrational properties of this compound-containing materials are studied to understand their physical and chemical properties, which is relevant for applications in areas such as energy storage and catalysis.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the characterization of the this compound anion. This guide has provided a comprehensive overview of the experimental protocols, vibrational mode assignments, and quantitative spectral data. By following these guidelines, researchers can effectively utilize these spectroscopic techniques to gain a deeper understanding of this compound-containing systems, facilitating advancements in their respective fields.

References

An In-depth Technical Guide to the Solubility of Dicyanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicyanamide (also known as 2-cyanoguanidine) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been experimentally determined and is crucial for its application in synthesis, formulation, and material science. The following tables summarize the mole fraction solubility of this compound at various temperatures, as well as qualitative solubility information.

Table 1: Mole Fraction Solubility (x) of Dicyandiamide in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol (x * 10³) | Ethanol (x * 10³) | Acetone (x * 10³) | Ethylene Glycol (x * 10³) | N,N-Dimethylformamide (DMF) (x * 10³) |

| 278.15 | 14.098 | 3.744 | 7.438 | 18.652 | 183.493 |

| 283.15 | - | - | - | - | - |

| 288.15 | - | - | - | - | - |

| 293.15 | - | - | - | - | - |

| 298.15 | - | - | - | - | - |

| 303.15 | - | - | - | - | - |

| 308.15 | - | - | - | - | - |

| 313.15 | - | - | - | - | - |

| 318.15 | - | - | - | - | - |

| 323.15 | 34.709 | 9.703 | 14.988 | 120.442 | 275.130 |

Table 2: Qualitative and Quantitative Solubility of Dicyandiamide in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 2.26% | 13 |

| Hot Water | More soluble than in cold water | - |

| Ethanol (Absolute) | 1.26%[2][3][4] | 13 |

| Ether | 0.01%[2][3] | 13 |

| Acetone Hydrate | Soluble[2] | - |

| Liquid Ammonia | Soluble[2][3] | - |

| Benzene | Insoluble[2][3] | - |

| Chloroform | Insoluble[2][3] | - |

| Dimethylformamide (DMF) | Soluble[2] | - |

| Ethylene Glycol | Soluble | - |

Table 3: Solubility of this compound Salts

| Compound | Solvent | Solubility | Temperature (°C) |

| Sodium this compound | Dimethylsulfoxide | Sparingly soluble[5] | - |

| Sodium this compound | Ethanol | Sparingly soluble[5] | - |

| Sodium this compound | Methanol | Sparingly soluble[6][7] | - |

| Sodium this compound | Water | 36 g/100g [5] | 30 |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The data presented in this guide were primarily obtained using the gravimetric method, a static equilibrium method.[1][8]

Protocol: Isothermal Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Apparatus:

- Dicyandiamide (analytical grade)

- Organic solvent of interest (analytical grade)

- Jacketed glass vessel with a magnetic stirrer

- Thermostatic water bath

- Calibrated digital thermometer (±0.01 K)

- Analytical balance (±0.0001 g)

- Syringe with a filter (e.g., 0.45 µm PTFE)

- Drying oven

2. Procedure:

- Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment.

- Sample Preparation: An excess amount of dicyandiamide is added to a known mass of the organic solvent in the jacketed glass vessel.

- Equilibration: The suspension is continuously stirred at a constant temperature for a sufficient time to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally (typically several hours).

- Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

- Mass Determination of the Saturated Solution: The mass of the syringe containing the saturated solution is recorded.

- Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated in a drying oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

- Mass Determination of the Solute: The mass of the container with the dried this compound is recorded.

- Calculation: The mole fraction solubility (x) is calculated using the following formula:

3. Data Validation:

- The experiment should be repeated at least three times at each temperature to ensure the reproducibility of the results.

- The solid phase at equilibrium should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation has occurred.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal gravimetric method.

Caption: Workflow for solubility determination.

This guide provides essential data and methodologies for professionals working with this compound. The provided information should aid in the design of experiments, development of formulations, and prediction of this compound behavior in various organic solvent systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Dicyandiamide - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 3. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. sodium this compound [chemister.ru]

- 6. Sodium this compound CAS#: 1934-75-4 [m.chemicalbook.com]

- 7. Sodium this compound | 1934-75-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Dicyanamide and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanamide, [N(CN)₂]⁻, is a versatile nitrogen-rich anion that forms a variety of salts with inorganic and organic cations. These materials are of significant interest in diverse fields, including as energetic materials, precursors for the synthesis of other nitrogen-containing compounds, and in materials science. Understanding the thermal stability and decomposition pathways of this compound and its salts is crucial for their safe handling, storage, and application, particularly in drug development where thermal processing may be involved, and for the design of new energetic materials. This technical guide provides a comprehensive overview of the current state of knowledge on the thermal decomposition of this compound and its inorganic salts, with a focus on quantitative data, experimental methodologies, and decomposition pathways.

Core Concepts in Thermal Analysis

The thermal decomposition of this compound and its salts is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides quantitative information about decomposition temperatures, the number of decomposition steps, and the mass loss associated with each step.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).

Coupled techniques, such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), are often employed to identify the gaseous products evolved during decomposition, providing crucial insights into the reaction mechanisms.

Thermal Decomposition of this compound

Information on the thermal decomposition of the free this compound anion is limited as it is typically studied in the form of its salts. However, the decomposition of the related compound dicyandiamide (2-cyanoguanidine) provides some insight. Dicyandiamide decomposes at approximately 255.7 °C[1]. Upon heating, it can cyclize to form melamine (1,3,5-triazine-2,4,6-triamine) and other condensation products[2].

Thermal Decomposition of Inorganic this compound Salts

The thermal stability and decomposition pathways of this compound salts are significantly influenced by the nature of the cation. The following sections summarize the available data for several common inorganic salts.

Sodium this compound (NaN(CN)₂)

Sodium this compound is reported to decompose at temperatures ranging from 260 °C to above 300 °C[3]. Safety data sheets indicate that its hazardous decomposition products include nitrogen oxides (NOx), hydrogen cyanide (HCN), and ammonia (NH₃). At temperatures above 300 °C, alkali metal dicyanamides, including the sodium salt, are known to undergo thermally induced trimerization to form cyclic tricyanomelaminate anions.

Potassium this compound (KN(CN)₂) and Rubidium this compound (RbN(CN)₂)

Studies on potassium and rubidium this compound have shown that they undergo a liquid-state trimerization upon heating. DSC analysis of potassium this compound shows a melting endotherm followed by a sharp exothermic peak corresponding to the trimerization reaction[4]. For bulk potassium this compound, no mass loss is observed below 450 °C[4]. Similarly, rubidium this compound exhibits melting followed by exothermic trimerization with no mass loss below 400 °C[4]. This trimerization reaction is a key feature of the thermal decomposition of these alkali metal salts.

Lithium this compound (LiN(CN)₂)

In contrast to the other alkali metal salts, lithium this compound is reported to undergo polymerization at around 300 °C. This difference in behavior is attributed to the smaller ionic radius and higher charge density of the lithium cation, which influences the reaction pathway of the this compound anion.

Copper(I) this compound (CuN(CN)₂)

The thermal behavior of copper(I) this compound has been investigated using DSC and TGA. The compound is reported to be stable up to 319 °C, at which point it undergoes decomposition[5].

Silver this compound (AgN(CN)₂)

Zinc this compound (Zn[N(CN)₂]₂)

Detailed TGA-DSC data for zinc this compound is not extensively reported in the available literature. However, the thermal decomposition of related zinc compounds, such as zinc acetate, has been studied. Zinc acetate decomposes to form zinc oxide, with the release of acetic acid, acetone, and carbon dioxide[7]. This suggests that the final solid product of zinc this compound decomposition is likely to be zinc oxide or another stable zinc compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the thermal decomposition of this compound and its salts.

Table 1: Thermal Decomposition Temperatures of this compound and Its Salts

| Compound | Decomposition Onset/Peak Temperature (°C) | Notes |

| Dicyandiamide (related compound) | ~255.7 | [1] |

| Sodium this compound | 260 - >300 | Trimerization occurs at higher temperatures.[3] |

| Potassium this compound | >400 (for mass loss) | Melts and then undergoes exothermic trimerization.[4] |

| Rubidium this compound | >400 (for mass loss) | Melts and then undergoes exothermic trimerization.[4] |

| Lithium this compound | ~300 | Undergoes polymerization. |

| Copper(I) this compound | 319 | [5] |

Table 2: Decomposition Products of this compound and Related Compounds

| Compound | Gaseous Products | Solid Residue | Notes |

| Sodium this compound | Nitrogen oxides (NOx), Hydrogen cyanide (HCN), Ammonia (NH₃) | Sodium-containing compounds, Tricyanomelaminate | Trimerization is a key reaction. |

| Dicyandiamide | Ammonia (NH₃) | Melamine, Melem, Melon | Cyclization and condensation reactions occur.[2] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of specific this compound salts are not consistently reported. However, a general methodology for conducting TGA and DSC experiments on energetic or inorganic materials can be outlined.

General Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a specific flow rate (e.g., 20-100 mL/min) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600-1000 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

General Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum, gold-plated copper).

-

Instrument Setup: The DSC cell is purged with an inert gas at a constant flow rate.

-

Heating Program: The sample and a reference pan are heated at a constant rate over a defined temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Mandatory Visualizations

Logical Relationship of Thermal Analysis Techniques

General Decomposition Pathway of Dicyandiamide

Proposed Trimerization Pathway for Alkali Metal Dicyanamides

Conclusion

The thermal decomposition of this compound and its salts is a complex process that is highly dependent on the associated cation. While some quantitative data and decomposition pathways have been established, particularly for alkali metal salts and some transition metal salts, there remain significant gaps in the literature for a comprehensive, comparative understanding. Alkali metal dicyanamides (Na, K, Rb) tend to undergo trimerization at elevated temperatures, while the lithium salt polymerizes. The decomposition of this compound itself, and its salts with other metals like silver and zinc, requires further investigation to fully elucidate their thermal behavior, decomposition products, and reaction mechanisms. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers in this field. Future work should focus on systematic TGA-DSC-MS studies of a wider range of this compound salts to build a more complete and predictive model of their thermal decomposition.

References

- 1. rsc.org [rsc.org]

- 2. Melamine - Wikipedia [en.wikipedia.org]

- 3. Sodium this compound | 1934-75-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. The kinetics and mechanism of nanoconfined molten salt reactions: trimerization of potassium and rubidium this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. studycorgi.com [studycorgi.com]

Tautomerism and Resonance in the Dicyanamide Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dicyanamide molecule, and more commonly its anionic form, represents a versatile building block in synthetic chemistry, materials science, and drug development. Its rich electronic structure, characterized by extensive resonance delocalization and the potential for tautomerism in its neutral form, dictates its reactivity and coordination behavior. This technical guide provides a comprehensive analysis of the tautomeric and resonance phenomena in the this compound framework, supported by quantitative data from spectroscopic and crystallographic studies, detailed experimental protocols, and logical visualizations of its chemical nature.

Introduction

This compound, systematically named cyanocyanamide, can exist as a neutral molecule (HN(CN)₂) and its corresponding anion ([N(CN)₂]⁻). The anion, in particular, is a well-studied pseudohalide known for its ability to form a wide range of salts and coordination complexes.[1] The electronic versatility of the this compound moiety stems from the interplay of its nitrile groups with the central nitrogen atom, leading to significant resonance stabilization in the anion and the possibility of distinct tautomeric forms in the neutral molecule. Understanding these fundamental aspects is crucial for predicting and controlling the molecule's behavior in various chemical environments, a key consideration in fields such as medicinal chemistry and materials design.

Resonance in the this compound Anion

The this compound anion ([N(CN)₂]⁻) exhibits significant resonance stabilization, which contributes to its stability and relatively low basicity. The negative charge is delocalized over the three nitrogen atoms and the two carbon atoms. The primary resonance structures are depicted below.

Caption: Mesomeric structures of the this compound anion.

This delocalization results in a non-linear, boomerang-shaped anion.[2] Experimental evidence from single-crystal X-ray diffraction studies of various this compound salts confirms this geometry and provides precise bond lengths and angles that are intermediate between single, double, and triple bonds, consistent with a resonance hybrid.

Structural Data from Crystallography

The crystal structures of several this compound salts have been determined, providing valuable quantitative data on the geometry of the anion. The bond lengths and the central N-C-N angle are particularly indicative of the resonance delocalization.

| Compound | C-N (central) Bond Length (Å) | C≡N (terminal) Bond Length (Å) | C-N-C Angle (°) | Reference |

| Hg₂[N(CN)₂]₂ | 1.316(8), 1.319(7) | 1.148(8), 1.148(7) | 120.6(6) | [2] |

| Tl[N(CN)₂] | 1.316(8), 1.319(7) | 1.148(8), 1.148(7) | 120.6(6) | [2] |

| LiCs₂[N(CN)₂]₃ | 1.31 | 1.16 | 119.8 | [3] |

| Ammonium this compound | - | - | - | [4] |

Tautomerism in the Neutral this compound Molecule

The neutral this compound molecule, HN(CN)₂, can exist in different tautomeric forms. The two primary tautomers are this compound (N-cyano-cyanamide) and carbodiimide-cyanamide. The study of tautomerism in the simpler cyanamide (NH₂CN) molecule, which exists in equilibrium with its carbodiimide tautomer (HN=C=NH), provides a basis for understanding the tautomerism of this compound.[5] Computational studies on cyanamide have shown that the cyanamide form is more stable.[6]

Caption: Tautomeric forms of the neutral this compound molecule.

Computational Studies on Tautomer Stability

While specific experimental data on the tautomeric equilibrium of neutral this compound is scarce, computational chemistry provides valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for determining the relative stabilities of tautomers. For the related cyanamide molecule, the N≡C–NH₂ tautomer is found to be more stable than the HN=C=NH (carbodiimide) tautomer.[5][6] By analogy, the HN(C≡N)₂ tautomer of this compound is expected to be the more stable form.

A general workflow for the computational investigation of tautomer stability is outlined below.

Caption: A typical workflow for computational analysis of tautomers.

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the structure and bonding in this compound and its anion.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of the this compound anion are well-characterized. The positions of the cyanide stretching frequencies are particularly informative about the electronic structure.

| Compound | ν(C≡N) asymmetric (cm⁻¹) | ν(C≡N) symmetric (cm⁻¹) | Reference |

| Sodium this compound | ~2170 | ~2230, ~2290 | [7] |

| Dicyandiamide | - | - | [8] |

The presence of multiple C≡N stretching bands is consistent with the bent structure of the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR has been used to study the dynamics of the this compound anion in salts like ammonium this compound.[9] The chemical shifts of the carbon and nitrogen atoms are sensitive to the electronic environment and can provide further evidence for resonance delocalization.

| Nucleus | Chemical Shift Range (ppm) | Notes | Reference |

| ¹³C | ~120 | For the cyano carbons in the anion. | [10] |

| ¹⁵N | - | - | - |

| ¹H | - | For the neutral molecule. | [11] |

Experimental Protocols

Synthesis of Sodium this compound

A common method for the preparation of sodium this compound involves the reaction of cyanamide with sodium hydroxide and cyanogen chloride in an aqueous solution.

Procedure:

-

Prepare an aqueous solution of cyanamide (e.g., 50 wt%).

-

Simultaneously add the cyanamide solution and a sodium hydroxide solution (e.g., 28 wt%) to a reactor containing an aqueous solution of cyanogen chloride.

-

Maintain the reaction temperature between 40 and 100 °C and the pH between 7.0 and 10.0.

-

The product, sodium this compound, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid):

-

Grind a small amount of the this compound salt with dry potassium bromide (KBr) in a mortar and pestle. The sample concentration should be approximately 0.2-1% by weight.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Instrumentation:

-

Spectrometer: A Nicolet 6700 FT-IR spectrometer or equivalent.

-

Resolution: 1 cm⁻¹.

-

Detector: DTGS detector.

-

Atmosphere: The sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent from a saturated solution of the this compound salt or by slow diffusion methods. For example, layering a solution of a metal salt over a solution of sodium this compound.[12]

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities for each reflection.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion

The this compound molecule and its anion are characterized by a rich electronic structure that gives rise to significant resonance stabilization in the anion and the potential for tautomerism in the neutral species. The delocalization of charge in the anion results in a bent geometry with bond lengths intermediate between single, double, and triple bonds, as confirmed by X-ray crystallography. While experimental data on the tautomers of the neutral molecule are limited, computational studies, by analogy to cyanamide, suggest that the HN(C≡N)₂ form is the most stable. Spectroscopic techniques provide further insights into the bonding and structure of these species. The comprehensive understanding of the tautomerism and resonance of this compound is essential for its application in the development of new materials and pharmaceuticals.

References

- 1. CN112209857A - Preparation method of dicyandiamide - Google Patents [patents.google.com]

- 2. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN105294509A - System and method for synthesizing dicyandiamide by one-step process - Google Patents [patents.google.com]

- 7. Sodium this compound(1934-75-4) IR Spectrum [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Reorientational dynamics and solid-phase transformation of ammonium this compound into dicyandiamide: a (2)H solid-state NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mitrask.com [mitrask.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Dicyanamide as a Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dicyanamide as a Ligand

The this compound anion, [N(CN)₂]⁻ (commonly abbreviated as dca), is a versatile and widely studied ligand in coordination chemistry. Its ability to adopt multiple coordination modes allows for the construction of a diverse range of coordination complexes, from discrete mononuclear species to multidimensional coordination polymers.[1][2][3] The interest in dca-based coordination compounds stems from their fascinating structural topologies and their potential applications in molecular magnetism, catalysis, and materials science.[2][4][5]

The this compound ligand possesses three potential nitrogen donor atoms: two terminal nitrile nitrogens and one central amide nitrogen. This allows it to bridge metal centers in various ways, leading to structures of different dimensionalities (1D, 2D, and 3D).[1][6] The most common bridging mode is the μ1,5-dca (end-to-end), which typically leads to weak antiferromagnetic coupling between paramagnetic metal centers.[1][4][7] However, other coordination modes, such as μ1,3 and μ1,3,5, have also been observed and can result in different magnetic behaviors.[1][4][6]

Coordination Modes of the this compound Ligand

The versatility of the this compound ligand is evident in its various coordination modes. The specific mode adopted depends on factors such as the metal ion, the presence of co-ligands, and the reaction conditions.

Caption: Common coordination modes of the this compound ligand.

Applications in Molecular Magnetism

A primary application of this compound-based coordination polymers is in the field of molecular magnetism. The dca ligand can mediate magnetic interactions between paramagnetic metal centers.[4] The nature and strength of these interactions are highly dependent on the bridging mode of the this compound and the specific metal ion involved. While many this compound-bridged complexes exhibit weak antiferromagnetic coupling, ferromagnetic interactions and long-range magnetic ordering have also been reported.[1][4][8] Some Co(II) and Ni(II) this compound complexes have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of single-molecule magnets.[8]

Quantitative Magnetic Data for Selected this compound Complexes

| Complex | Metal Ion | Magnetic Behavior | J (cm⁻¹) | D (cm⁻¹) | Reference |

| [Co(biq)(μ1,5-dca)₂]n | Co(II) | Easy-plane anisotropy, field-induced slow magnetic relaxation | - | 66.4 | [8] |

| [Ni(biq)(μ1,5-dca)₂]n | Ni(II) | Easy-axis anisotropy | - | -5.76 | [8] |

| α-M(dca)₂ (M=Co, Ni) | Co(II), Ni(II) | Ferromagnetic | - | - | [1][7] |

| α-M(dca)₂ (M=Cr, Mn, Fe) | Cr(II), Mn(II), Fe(II) | Canted-spin antiferromagnetic | - | - | [1] |

Experimental Protocols

General Synthesis of a this compound-Bridged Coordination Polymer

This protocol provides a general method for the synthesis of a metal-dicyanamide coordination polymer with an auxiliary ligand.

Caption: A typical workflow for synthesizing this compound complexes.

Materials:

-

Metal(II) salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

-

Sodium this compound (Nadca)

-

Auxiliary ligand (e.g., methylpyrazine, 2,2'-biquinoline)

-

Solvents (e.g., methanol, water, acetonitrile)

Procedure:

-

Dissolve the metal(II) salt (0.5 mmol) and the auxiliary ligand (0.5-1.0 mmol) in a suitable solvent such as methanol (15 mL).[6]

-

In a separate beaker, prepare an aqueous solution of sodium this compound (1.0 mmol) in deionized water (5 mL).[6]

-

Add the aqueous solution of sodium this compound to the solution containing the metal salt and auxiliary ligand.

-

The resulting mixture is typically stirred and may be gently heated for a short period (e.g., 5-10 minutes).[6]

-

Filter the hot solution to remove any precipitate.

-

Allow the filtrate to stand at room temperature for slow evaporation.

-

Single crystals suitable for X-ray diffraction will typically form within a few days to a week.[6]

-

Collect the crystals by filtration and wash them with a small amount of cold solvent, then air-dry.

Characterization of this compound Complexes

A combination of spectroscopic and analytical techniques is employed to characterize the synthesized this compound complexes.

Caption: Common methods for characterizing this compound complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the this compound anion exhibits characteristic absorption bands. The positions of these bands can shift upon coordination to a metal center, providing insight into the coordination mode.

| Vibration | Free dca⁻ (cm⁻¹) | Coordinated dca⁻ (cm⁻¹) (approx.) | Reference |

| νs + νas(N-C) | 2286 | 2287-2292 | [4] |

| νas(N≡C) | 2232 | 2225-2241 | [4] |

| νs(N≡C) | 2179 | 2166-2172 | [4] |

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the metal ion. It also reveals the overall dimensionality and topology of coordination polymers.

Magnetic Susceptibility Measurements: For paramagnetic complexes, variable-temperature magnetic susceptibility measurements are crucial for determining the nature and strength of the magnetic interactions between metal centers.

Potential in Drug Development and Other Fields

While the primary focus of this compound coordination chemistry has been on materials science, particularly molecular magnetism, there are potential avenues for its application in other fields. The ability to form stable coordination complexes with various transition metals could be explored for:

-

Catalysis: this compound-metal complexes could potentially act as catalysts in various organic transformations.[2] The electronic properties of the metal center can be tuned by the this compound ligand and any co-ligands.

-

Luminescent Materials: Some this compound complexes, particularly those involving lanthanide ions, may exhibit interesting luminescent properties.[5]

-

Bioinorganic Chemistry: The coordination chemistry of this compound with biologically relevant metal ions could be investigated for potential therapeutic or diagnostic applications. The antimicrobial activity of some 3d-transition metal complexes with dicyandiamide (a related ligand) has been evaluated.[9]

Further research is needed to fully explore the potential of this compound-based coordination compounds in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. mdpi.com [mdpi.com]

- 4. Structure, DFT Calculations, and Magnetic Characterization of Coordination Polymers of Bridged Dicyanamido-Metal(II) Complexes [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, structures and magnetic properties of two isostructural this compound-bridged 2D polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Dicyanamide as a Versatile Precursor for Nitrogen-Rich Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanamide and its dimer, dicyandiamide (cyanoguanidine), are highly versatile and cost-effective precursors for the synthesis of a wide array of nitrogen-rich compounds. Their unique chemical structure, featuring multiple nitrogen atoms and reactive cyano and amino functionalities, makes them ideal building blocks for various heterocyclic systems. These nitrogen-rich compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2] Nitrogen-containing heterocycles are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and natural products.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen-rich compounds derived from this compound, including 1,3,5-triazines and energetic coordination polymers.

Applications of this compound-Derived Nitrogen-Rich Compounds

Nitrogen-rich heterocycles synthesized from this compound precursors have a broad spectrum of applications:

-

Drug Development: 1,3,5-triazine derivatives, in particular, form the core structure of many biologically active molecules with anticancer, antimicrobial, and antiviral properties.[1] The nitrogen atoms in these heterocycles can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

-

Energetic Materials: this compound anions are utilized as ligands in the formation of energetic coordination polymers (ECPs). These materials are being investigated as next-generation explosives and propellants with tailored sensitivities and high energy densities.[5][6]

-

Agricultural Chemistry: Dicyandiamide itself is used as a nitrification inhibitor in fertilizers, preventing the rapid conversion of ammonium to nitrate and thereby reducing nitrogen loss from the soil.[7][8]

Synthesis of 2,4-Diamino-1,3,5-Triazines (Guanamines)

A prominent application of dicyandiamide is in the synthesis of 2,4-diamino-1,3,5-triazines, commonly known as guanamines. This is typically achieved through the reaction of dicyandiamide with a nitrile in the presence of a base.

Logical Workflow for Guanamine Synthesis

Caption: General workflow for the synthesis of 2,4-diamino-1,3,5-triazines.

Protocol 1: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) via Conventional Heating

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

-

Dicyandiamide (C₂H₄N₄)

-

Benzonitrile (C₇H₅N)

-

Potassium Hydroxide (KOH, 85%)

-

Methyl Cellosolve (2-methoxyethanol)

-

Deionized Water

Equipment:

-

500-mL round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In the 500-mL flask, dissolve 5.0 g of potassium hydroxide in 100 mL of methyl Cellosolve.

-

Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.[3] A slight molar excess of dicyandiamide is recommended for better yields.[3]

-

Assemble the mechanical stirrer and reflux condenser.

-

Begin stirring and heating the mixture. An exothermic reaction will commence when the temperature reaches 90–110°C, and the product will precipitate as a fine white solid. The refluxing solvent helps to control the reaction's vigor.[3]

-

Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[3] Some studies suggest that an optimal yield for other guanamines can be achieved after 2.5 hours of reflux.[3]

-

Cool the reaction mixture to room temperature.

-

Filter the solid product using a Büchner funnel.

-

Wash the crude product by suspending it in hot water to remove unreacted dicyandiamide and any melamine byproduct.[3]

-

Filter the washed product and dry it in an oven. The expected yield is 75–87%.[3] The melting point of pure benzoguanamine is 227–228°C.[3]

Quantitative Data for Benzoguanamine Synthesis:

| Parameter | Value | Reference |

| Dicyandiamide:Benzonitrile (molar ratio) | 1.25 : 1 | [3] |

| Catalyst | Potassium Hydroxide | [3] |

| Solvent | Methyl Cellosolve | [3] |

| Reaction Temperature | 90–110°C (initiation), then reflux | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 75–87% | [3] |

| Purity (Melting Point) | 227–228°C | [3] |

A similar patented method reports a yield of approximately 92% and a purity of 99.8% using a reaction temperature of 80-125°C for 3-6 hours with sodium hydroxide as the catalyst in butanol.[9]

Protocol 2: Green Synthesis of 2,4-Diamino-1,3,5-triazines via Microwave Irradiation

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[4][10]

Materials:

-

Dicyandiamide

-

Appropriate nitrile (e.g., benzonitrile, acetonitrile)

-

Potassium hydroxide (or other suitable base)

-

Dimethyl sulfoxide (DMSO) (optional, can improve homogeneity)

Equipment:

-

Microwave synthesizer with appropriate reaction vessels

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, combine dicyandiamide (1.0 eq) and the desired nitrile (1.0-1.2 eq).

-

Add a catalytic amount of potassium hydroxide.

-

If the mixture is heterogeneous, a small amount of a high-boiling solvent like DMSO can be added to improve homogenization.[4]

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 150-190°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature will vary depending on the nitrile used.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The solid product is then typically purified by washing with hot water and/or recrystallization.

Quantitative Data for Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine:

| Parameter | Value | Reference |

| Method | Microwave Irradiation | [4] |

| Solvent | 1-Pentanol or DMSO (optional) | [4] |

| Reaction Time | 10-30 minutes | [4] |

| Yield | Good to Excellent | [4] |

Synthesis of Energetic Coordination Polymers (ECPs)

This compound anions ([N(CN)₂]⁻) are excellent ligands for the construction of energetic coordination polymers due to their nitrogen-rich nature and versatile coordination modes.[6] These ECPs are synthesized by reacting a metal salt with a nitrogen-rich linker and a source of this compound anions, typically sodium this compound.

Signaling Pathway for ECP Formation

Caption: Formation of energetic coordination polymers from precursors.

Protocol 3: General Procedure for the Synthesis of a this compound-Based ECP

This is a general protocol based on the synthesis of coordination polymers described in the literature.[5][6]

Materials:

-

Metal salt (e.g., Cobalt(II) chloride hexahydrate, Copper(II) chloride dihydrate)

-

Sodium this compound (NaN(CN)₂)

-

Nitrogen-rich ligand (e.g., 1-methyl-5-aminotetrazole, 1-MAT)

-

Solvent (e.g., deionized water, methanol)

Equipment:

-

Glass vials or beakers

-

Magnetic stirrer and stir plate

-

Filtration apparatus

Procedure:

-

Prepare separate solutions of the metal salt, sodium this compound, and the nitrogen-rich linker in the chosen solvent.

-

Slowly add the sodium this compound solution to the metal salt solution while stirring.

-

To this mixture, add the solution of the nitrogen-rich ligand.

-

Allow the resulting solution to stand undisturbed at room temperature.

-

Crystals of the energetic coordination polymer will form over a period of several days to weeks as the solvent slowly evaporates.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

Quantitative Data for Representative this compound-Based ECPs:

| Compound | Thermal Stability (°C) | Heat of Detonation (kJ/g) | Reference |

| {[Co(DCA)₂(1-MAT)₂]·H₂O}n | > 200 | > 1.4 | [5][6] |

| [Cu(DCA)₂(1-MAT)]n | > 200 | > 1.4 | [5][6] |

| [Cd(DCA)₂(1-MAT)₂]n | > 200 | > 1.4 | [5][6] |